molecular formula C9H13NO2 B3244306 4-Amino-3-(2-methoxyethyl)phenol CAS No. 161368-65-6

4-Amino-3-(2-methoxyethyl)phenol

Cat. No.: B3244306
CAS No.: 161368-65-6
M. Wt: 167.2 g/mol
InChI Key: ZCDJINYJEUUFKR-UHFFFAOYSA-N
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Description

4-Amino-3-(2-methoxyethyl)phenol is an organic compound with the molecular formula C9H13NO2. It is a phenolic compound characterized by the presence of an amino group at the 4-position and a 2-methoxyethyl group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It’s known that this compound is used in various chemical reactions, including suzuki–miyaura coupling , which suggests that its targets could be related to carbon-carbon bond formation.

Mode of Action

It’s known to be involved in suzuki–miyaura coupling , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate this bond formation.

Biochemical Pathways

Given its involvement in suzuki–miyaura coupling , it’s likely that it affects pathways related to carbon-carbon bond formation.

Result of Action

Its involvement in suzuki–miyaura coupling , a reaction that forms carbon-carbon bonds, suggests that it may facilitate the formation of these bonds at a molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-methoxyethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then subjected to a single-step reduction with hydrogen in the presence of a hydrogenation catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-methoxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium hydroxide (NaOH) are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and related compounds.

Scientific Research Applications

4-Amino-3-(2-methoxyethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methylphenol
  • 4-Amino-3-ethylphenol
  • 4-Amino-3-(2-hydroxyethyl)phenol

Uniqueness

4-Amino-3-(2-methoxyethyl)phenol is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in chemical reactions. Compared to similar compounds, this compound exhibits unique biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-amino-3-(2-methoxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDJINYJEUUFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=C(C=CC(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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